

# Application Notes and Protocols for Cadmium Chromate in Aerospace

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cadmium chromate

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## Introduction to Cadmium Chromate in Aerospace

Cadmium plating, followed by a chromate conversion coating, has long been a cornerstone for corrosion protection in the aerospace industry.<sup>[1][2][3]</sup> This coating system is prized for its exceptional resistance to corrosion, particularly in harsh marine and industrial environments.<sup>[3]</sup> Its primary function is to act as a sacrificial coating for underlying steel, iron, copper, and aluminum components, meaning it corrodes preferentially to the base metal.<sup>[2][3]</sup>

Key applications in aerospace include the protection of flight-critical components such as landing gear, airframe structures, fasteners (screws, nuts, bolts), and connectors.<sup>[2]</sup> The choice of **cadmium chromate** is dictated by a unique combination of properties including excellent lubricity, which prevents galling of moving parts, low electrical resistance, and good solderability.<sup>[3][4]</sup> Furthermore, it exhibits galvanic compatibility with aluminum, a critical consideration in aircraft construction to prevent bimetallic corrosion.<sup>[4]</sup>

However, the use of cadmium and hexavalent chromium is under intense scrutiny due to their high toxicity and carcinogenic nature.<sup>[4]</sup> This has led to stringent regulations and a significant push within the aerospace industry to find viable alternatives, such as zinc-nickel coatings.

## Regulatory Landscape and Specifications

The primary specification governing cadmium plating in aerospace is AMS-QQ-P-416, which superseded the federal specification QQ-P-416.<sup>[5]</sup> This standard classifies cadmium plating into three types and three classes, dictating the post-plating treatments and the minimum coating thickness.

Another relevant specification is MIL-C-8837, which covers vacuum-deposited cadmium coatings.

## Data Presentation

The following tables summarize the key quantitative data for **cadmium chromate** coatings as specified in aerospace standards.

Table 1: Classification of Cadmium Plating per AMS-QQ-P-416

Type	Description
Type I	As plated, without supplementary treatment. <sup>[6]</sup>
Type II	With supplementary chromate treatment for enhanced corrosion protection. <sup>[6]</sup>
Type III	With supplementary phosphate treatment, typically as a base for paint. <sup>[6]</sup>
Class	Minimum Thickness
Class 1	0.0005 inch (12.7 $\mu\text{m}$ ) <sup>[5][6]</sup>
Class 2	0.0003 inch (7.6 $\mu\text{m}$ ) <sup>[5][6]</sup>
Class 3	0.0002 inch (5.1 $\mu\text{m}$ ) <sup>[5][6]</sup>

Table 2: Performance Data of Cadmium Chromate Coatings

Property	Value/Specification
Corrosion Resistance (ASTM B117 Salt Spray)	Type II coatings must withstand 96 hours of continuous salt spray exposure without showing white corrosion products of cadmium, pitting, or basis metal corrosion.
Upper Service Temperature	Approximately 450°F (232°C). Cadmium plating should not be used on parts that will come in contact with temperatures at or above this level.
Adhesion	Must pass adhesion tests as specified, often referencing methods similar to ASTM D3359, showing no separation of the plating from the base metal.[5]
Hydrogen Embrittlement	High-strength steel parts are susceptible and require post-plating baking to relieve hydrogen embrittlement.[6]

## Experimental Protocols

### Protocol 1: Cadmium Electroplating and Chromate Conversion Coating (Based on AMS-QQ-P-416)

#### 1. Surface Preparation:

- **Degreasing:** Remove oils, grease, and other organic contaminants from the substrate surface using a suitable solvent or alkaline cleaner.
- **Abrasive Blasting/Mechanical Cleaning:** For removal of heavy scale, rust, or old coatings, use abrasive blasting with a suitable medium.
- **Acid Pickling:** Immerse the part in an acid solution (e.g., hydrochloric or sulfuric acid) to remove rust and scale. The concentration and immersion time will depend on the base material and its condition.
- **Rinsing:** Thoroughly rinse with clean water after each cleaning step to remove any residual cleaning agents.

## 2. Cadmium Electroplating:

- Plating Bath Composition: A typical cyanide-based cadmium plating bath consists of:
- Cadmium Oxide (CdO): 20-25 g/L
- Sodium Cyanide (NaCN): 75-100 g/L
- Sodium Hydroxide (NaOH): 10-12 g/L
- Operating Parameters:
- Temperature: 72-75°F (22-24°C)
- Current Density: 5-20 A/ft<sup>2</sup> (higher densities can be used with adjusted bath compositions)[7]
- Anodes: Cadmium balls or bars.
- Procedure:
- Immerse the prepared part into the plating bath.
- Apply the specified direct current for a duration calculated to achieve the desired plating thickness (as per Class 1, 2, or 3).
- Continuously monitor and maintain the bath chemistry and operating parameters.

## 3. Post-Plating Rinsing:

- Thoroughly rinse the plated part with clean water to remove all residual plating solution.

## 4. Hydrogen Embrittlement Relief (for high-strength steels):

- Immediately after plating and rinsing, bake the parts at a specified temperature and duration (e.g., 375 ± 25°F for 3 to 24 hours, depending on the material and specification) to drive out absorbed hydrogen.

## 5. Chromate Conversion Coating (for Type II finish):

- Immerse the cadmium-plated part in a chromate conversion solution. The specific composition of the solution will determine the color of the final coating (e.g., clear, yellow, olive drab).
- Immersion time is typically short, on the order of seconds to a few minutes.
- Rinse the part with clean water.
- Dry the part carefully, as the chromate film is soft when first formed.

# Protocol 2: Salt Spray (Fog) Corrosion Testing (ASTM B117)

**1. Apparatus:**

- A closed salt spray chamber with a reservoir for the salt solution, a supply of heated, humidified compressed air, an atomizing nozzle, and specimen supports.

**2. Salt Solution:**

- Prepare a 5% (by weight) solution of sodium chloride (NaCl) in distilled or deionized water. The pH of the collected solution should be between 6.5 and 7.2.

**3. Test Chamber Conditions:**

- Maintain the exposure zone temperature at  $35 \pm 2^{\circ}\text{C}$ .

**4. Specimen Preparation and Placement:**

- Clean the specimens as required by the relevant specification.
- Support the specimens at an angle of 15-30 degrees from the vertical. Ensure specimens do not touch each other and that condensation from one does not drip onto another.[8]

**5. Procedure:**

- Place the specimens in the chamber and commence the continuous salt spray for the specified duration (e.g., 96 hours for AMS-QQ-P-416 Type II).
- Monitor and maintain the chamber conditions throughout the test.

**6. Evaluation:**

- At the end of the test period, gently rinse the specimens in clean running water and dry them.
- Visually inspect for signs of corrosion (white rust for cadmium, red rust for the base metal), blistering, or other coating failures.

## **Protocol 3: Coating Adhesion Testing (ASTM D3359 - Method B)**

**1. Apparatus:**

- A sharp cutting tool with multiple blades spaced according to the coating thickness.

- Pressure-sensitive adhesive tape with a specified adhesion strength.

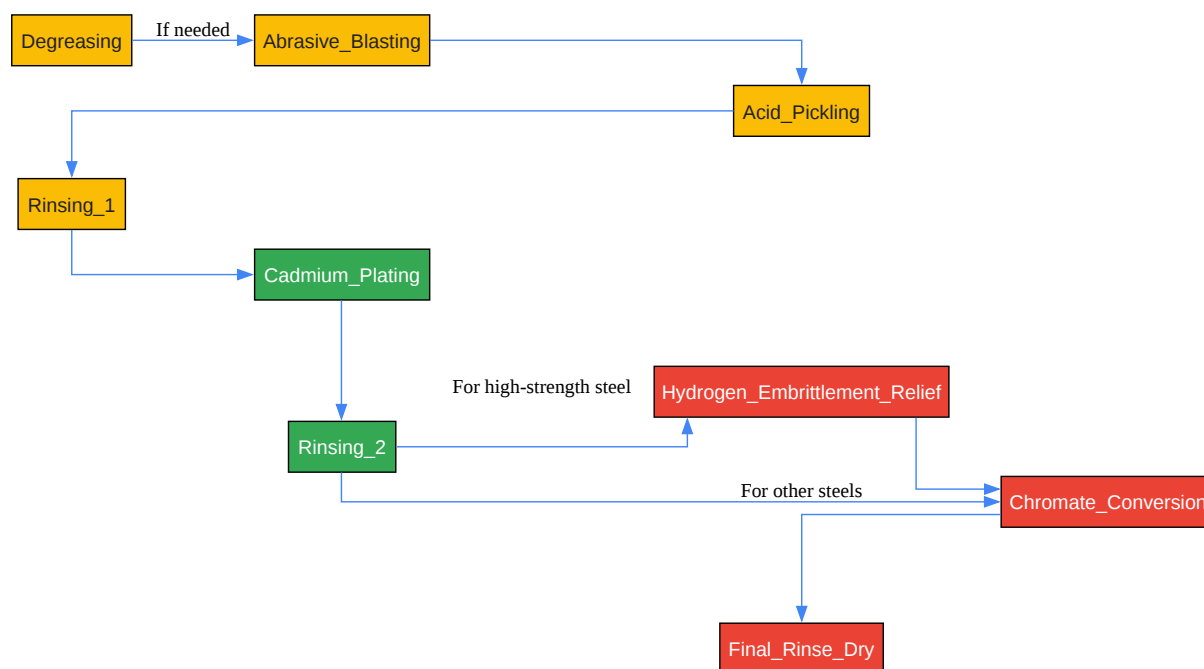
## 2. Procedure:

- Make a series of parallel cuts through the coating to the substrate.
- Make a second series of parallel cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
- Apply the adhesive tape firmly over the cross-hatched area.
- After a short period (typically 90 seconds), rapidly pull the tape off at a 180-degree angle.

## 3. Evaluation:

- Visually inspect the cross-hatched area and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: severe flaking and detachment).

# Visualizations



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Caption: Workflow for **Cadmium Chromate** Plating.

Caption: Classification of Cadmium Plating per AMS-QQ-P-416.

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- To cite this document: BenchChem. [Application Notes and Protocols for Cadmium Chromate in Aerospace]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047662#use-of-cadmium-chromate-in-aerospace-applications]

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